3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
CAS No.: 1179651-20-7
Cat. No.: VC3381537
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179651-20-7 |
|---|---|
| Molecular Formula | C13H20N4O |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H20N4O/c14-4-1-13(18)17-9-7-16(8-10-17)11-12-2-5-15-6-3-12/h2-3,5-6H,1,4,7-11,14H2 |
| Standard InChI Key | PXKSENNMLIDKKV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN |
| Canonical SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN |
Introduction
Chemical Identity and Structure
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one belongs to the class of aminopropanone derivatives containing piperazine and pyridine functional groups. The compound is characterized by a distinctive structural arrangement featuring a piperazine ring connected to both a pyridine moiety and an aminopropanone chain.
Chemical Identifiers
The compound can be identified through various chemical registry systems and identifiers, as outlined in Table 1.
Table 1: Chemical Identifiers of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one
| Parameter | Information |
|---|---|
| CAS Registry Number | 1179651-20-7 |
| Molecular Formula | C₁₃H₂₀N₄O |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H20N4O/c14-4-1-13(18)17-9-7-16(8-10-17)11-12-2-5-15-6-3-12/h2-3,5-6H,1,4,7-11,14H2 |
| Standard InChIKey | PXKSENNMLIDKKV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)CCN |
| PubChem Compound ID | 50989762 |
The compound features distinctive chemical identifiers that distinguish it from other related molecules and allow for precise tracking in chemical databases and research literature.
Structural Features
The structural architecture of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one includes several key functional groups that contribute to its chemical behavior and potential biological activity:
-
A piperazine heterocyclic ring serving as the central scaffold
-
A pyridin-4-ylmethyl substituent attached to one of the piperazine nitrogen atoms
-
An aminopropanone chain with a terminal primary amine group
-
A carbonyl group connecting the aminopropyl chain to the piperazine ring
These structural elements together create a compound with multiple potential interaction sites for biological targets, including hydrogen bond donors and acceptors, an aromatic ring system, and basic nitrogen centers.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is essential for evaluating its potential applications in pharmaceutical research and development.
Physical Properties
The compound exists as a solid at standard conditions, with physical properties that reflect its molecular structure and functional groups. The presence of both hydrophilic and lipophilic moieties suggests a moderate solubility profile in various solvents.
Chemical Reactivity
The chemical reactivity of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one is primarily determined by its functional groups:
-
The primary amine group (-NH₂) can participate in nucleophilic reactions, form amide bonds, and undergo reductive amination
-
The carbonyl group (C=O) is susceptible to nucleophilic addition reactions
-
The piperazine nitrogen atoms can act as nucleophiles in alkylation reactions
-
The pyridine ring can engage in aromatic substitution reactions and coordinate with metals through its nitrogen atom
These reactive centers make the compound versatile in chemical transformations and interactions with biological targets.
Synthesis Methods
The synthesis of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one typically involves a multi-step approach that utilizes established organic chemistry methodologies.
Alternative Synthesis Strategies
Alternative approaches might involve:
-
Reductive amination between 4-pyridinecarboxaldehyde and mono-protected piperazine
-
Formation of the aminopropanone chain separately and subsequent coupling to the functionalized piperazine
-
Solid-phase synthesis strategies for library generation of analogues
These methods would be selected based on specific requirements for scale, purity, and functional group compatibility.
Structural Comparison with Related Compounds
3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one shares structural similarities with several classes of compounds that have established pharmacological activities.
Comparison with Other Aminopropanone Derivatives
The basic structure of 3-amino-1-piperazin-1-yl-propan-1-one (C₇H₁₅N₃O, MW: 157.21 g/mol) represents a simpler analogue without the pyridin-4-ylmethyl substituent. This core structure serves as a fundamental building block for more complex derivatives with various biological activities .
Relationship to Dopamine D4 Receptor Agonists
Structurally related compounds such as 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes have been investigated as dopamine D4 receptor agonists for the treatment of erectile dysfunction. The key differences include:
-
Position of the nitrogen in the pyridine ring (2-position versus 4-position)
-
Presence of an oxime group instead of an amine
-
Different aryl substituents at the 1-position
These structural differences significantly impact receptor selectivity and pharmacological activity .
Table 2: Structural Comparison with Related Compounds
| Compound | Structural Differences | Molecular Weight | Reported Activity |
|---|---|---|---|
| 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one | Reference compound | 248.32 g/mol | Limited research available |
| 3-Amino-1-piperazin-1-yl-propan-1-one | Lacks pyridin-4-ylmethyl group | 157.21 g/mol | Building block for pharmaceutical intermediates |
| 1-Aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one oximes | Different pyridine position, oxime instead of amine | Varies | Dopamine D4 receptor agonists |
| 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one | Contains pyrrolidine instead of piperazine, with difluoro and hydroxymethyl substituents | ~270.3 g/mol | Pharmaceutical intermediate |
This comparative analysis highlights the structural diversity within this chemical space and suggests potential directions for investigating the pharmacological profile of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one .
Analytical Methods
Various analytical techniques can be employed for the characterization and quantification of 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one.
Spectroscopic Methods
Standard spectroscopic techniques including NMR, IR, and UV-Vis spectroscopy can be used to confirm the structure and purity of the compound:
-
¹H-NMR would show characteristic signals for the pyridine aromatic protons, piperazine methylene protons, and the aminopropyl chain
-
¹³C-NMR would confirm the presence of the carbonyl carbon and aromatic carbons
-
IR spectroscopy would reveal characteristic absorption bands for the NH₂ group (3300-3500 cm⁻¹) and C=O stretching (1630-1690 cm⁻¹)
Chromatographic Methods
HPLC and GC-MS techniques would be suitable for purity determination and quantitative analysis of the compound in various matrices. The presence of the amine group and heterocyclic nitrogen atoms provides good detection sensitivity in LC-MS applications.
Future Research Directions
Medicinal Chemistry Exploration
Future research on 3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one could focus on:
-
Comprehensive evaluation of its pharmacological profile
-
Synthesis and testing of structural analogues to establish structure-activity relationships
-
Investigation of potential receptor binding properties, particularly for CNS targets
-
Development of more efficient synthetic routes for scale-up production
Drug Discovery Applications
The compound could serve as a starting point for medicinal chemistry programs aiming to develop new therapeutic agents. The aminopropanone scaffold connected to the piperazine-pyridine system provides multiple sites for structural modification to optimize pharmacological properties and target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume